molecular formula C12H15N3O2 B8135829 Tert-butyl 2-amino-1H-benzo[D]imidazole-1-carboxylate

Tert-butyl 2-amino-1H-benzo[D]imidazole-1-carboxylate

Cat. No.: B8135829
M. Wt: 233.27 g/mol
InChI Key: XLOVZUNVXPPLKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-1H-benzo[D]imidazole-1-carboxylate is a useful research compound. Its molecular formula is C12H15N3O2 and its molecular weight is 233.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Activation of Carboxylic Acids : Tert-butyl derivatives, such as tert-butyl 3-(3,4-dihydrobenzotriazine-4-on)yl carbonate, are efficient in activating carboxylic acids, leading to the formation of benzotriazinonyl esters. These esters are useful in forming amides or peptides with minimal environmental impact (Basel & Hassner, 2002).

  • Intermediate for Synthesis of Biologically Active Compounds : Compounds like tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate serve as important intermediates in the synthesis of biologically active benziimidazole compounds (Liu Ya-hu, 2010).

  • Building Blocks in Synthetic Organic Chemistry : Tert-Butyl Phenylazocarboxylates are versatile in synthetic organic chemistry, enabling nucleophilic substitutions and radical reactions to modify the benzene ring (Jasch, Höfling, & Heinrich, 2012).

  • Determination of Absolute Configuration : The compound is used in determining the absolute configuration and optical purity of monosaccharides, aided by high-resolution 1H-n.m.r. spectroscopy (Nishida et al., 1991).

  • Potential Role in Bone Fracture Healing : Metabolites derived from tert-butyl groups, including M22, M23, and M26, support their potential role in bone fracture healing (Prakash et al., 2008).

  • Crystallographic Studies : Tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate forms stable orthorhombic crystals, stabilized by N-H-N and C-H-O interactions (Singh, Kant, & Agarwal, 2016).

  • Synthesis of 2-Aminoimidazole Alkaloids : The novel synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives enables efficient synthesis of various 2-aminoimidazole alkaloids (Ando & Terashima, 2010).

  • Antitumor Agents : Novel 1,2,5-trisubstituted benzimidazoles, synthesized using similar compounds, show potential as antitumor agents (Abonía et al., 2011).

  • Chemical Synthesis : The compound is used in various chemical synthesis processes, including the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy) propionate (Zhang et al., 2022).

Properties

IUPAC Name

tert-butyl 2-aminobenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)14-10(15)13/h4-7H,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOVZUNVXPPLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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